2-(3-Methylisothiazol-5-yl)ethan-1-amine

Description

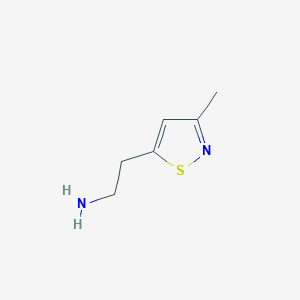

2-(3-Methylisothiazol-5-yl)ethan-1-amine is a heterocyclic amine characterized by a 3-methyl-substituted isothiazole ring linked to an ethylamine side chain. Isothiazoles are sulfur- and nitrogen-containing aromatic rings, where the sulfur and nitrogen atoms are adjacent, distinguishing them from thiazoles (sulfur and nitrogen separated by a carbon) and oxazoles (oxygen replacing sulfur).

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

2-(3-methyl-1,2-thiazol-5-yl)ethanamine |

InChI |

InChI=1S/C6H10N2S/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3 |

InChI Key |

UWMFRVGAHVMCKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylisothiazol-5-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine side chain. One common method involves the reaction of 3-methylisothiazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylisothiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

2-(3-Methylisothiazol-5-yl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylisothiazol-5-yl)ethan-1-amine involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The amine group can form covalent bonds with electrophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares key molecular and structural features of 2-(3-Methylisothiazol-5-yl)ethan-1-amine with related heterocyclic amines:

Key Observations:

- Oxazole: The oxygen atom reduces electron density compared to isothiazole, which may lower metabolic stability but improve solubility, as seen in its hydrochloride salt . Thiazole: The separated sulfur and nitrogen atoms alter ring aromaticity, making it a common intermediate in drug synthesis .

Substituent Impact :

Pharmacological and Functional Comparisons

Serotonin Modulation

- This compound’s isothiazole moiety may enhance binding to serotonin transporters or receptors.

Solubility and Bioavailability

- The hydrochloride salt of 2-(3-methyl-1,2-oxazol-5-yl)ethan-1-amine () demonstrates how salt formation improves solubility, a strategy applicable to the target compound for enhanced pharmacokinetics.

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methylisothiazol-5-yl)ethan-1-amine, and how can purity be ensured?

Answer:

Synthesis typically involves multi-step reactions, starting with the formation of the isothiazole core followed by functionalization of the ethanamine moiety. Key steps include:

- Core Construction : Cyclization of thioamide precursors under acidic or catalytic conditions to form the 3-methylisothiazole ring .

- Amine Functionalization : Coupling reactions (e.g., reductive amination) to introduce the ethanamine chain under controlled pH and temperature .

- Purification : Chromatography (flash or HPLC) and recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Characterization via NMR and LC-MS ensures structural fidelity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the isothiazole ring substitution pattern and amine proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

- HPLC/LC-MS : Monitors purity and stability under varying solvent conditions .

Advanced: How can researchers resolve contradictory bioactivity data across studies involving this compound?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., known enzyme inhibitors) .

- Structural Analogues : Compare activity with derivatives (e.g., methyl vs. cyclohexyl substitutions) to isolate pharmacophore contributions .

- In Silico Modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs, correlating with experimental IC50 values .

Advanced: What experimental strategies are used to study the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Predict binding modes to proteins (e.g., using AutoDock Vina) with validation via mutagenesis studies .

- Enzyme Inhibition Assays : Measure IC50 values under kinetic conditions (e.g., fluorogenic substrates for proteases) .

- Cellular Uptake Studies : Radiolabel the compound (e.g., 14C-tagging) to quantify intracellular accumulation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

- Derivative Libraries : Synthesize analogues with modified substituents (e.g., halogenation at the isothiazole 3-position) .

- Functional Group Analysis : Replace the ethanamine with bulkier amines (e.g., cyclopropylmethyl) to assess steric effects .

- Computational QSAR : Train models on bioactivity data to predict optimal substituents .

Basic: What analytical methods are used to quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Employ reverse-phase columns (C18) with electrospray ionization (ESI+) for sensitive detection in plasma/tissue .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (SPE) to minimize matrix effects .

Advanced: What are the key challenges in optimizing the pharmacokinetic properties of this compound?

Answer:

- Solubility : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) to enhance aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., N-demethylation) .

- Blood-Brain Barrier Penetration : LogP optimization (target 2-3) via substituent modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.